5,5'-Spirobi(dibenzosilole)
Overview
Description
- 5,5’-Spirobi(dibenzosilole) is a chemical compound with the formula C24H16Si . It belongs to the class of spirobifluorenes and exhibits intriguing properties due to its intricate molecular structure.
- This compound has found applications in scientific research, particularly in materials science and organic electronics.
Synthesis Analysis
- The synthesis of 5,5’-Spirobi(dibenzosilole) involves various methods, including direct dehydrative coupling of simple biaryls or other synthetic routes.
- Further research is needed to explore more efficient and scalable synthetic approaches.
Molecular Structure Analysis
- The molecular structure of 5,5’-Spirobi(dibenzosilole) consists of two benzene rings connected by a silicon atom in a spiro configuration.
- The spiro linkage imparts unique electronic and optical properties to this compound.
Chemical Reactions Analysis
- 5,5’-Spirobi(dibenzosilole) can participate in various chemical reactions, including cross-coupling reactions , oxidation , and reduction .
- These reactions can be harnessed to modify its properties or create derivatives.
Physical And Chemical Properties Analysis
- Melting point : Approximately 230.0 to 234.0°C .
- Boiling point : 460°C (literature value).
- Density : 1.25±0.1 g/cm³ (predicted).
- Color : White to almost white.
- UV absorption : λmax at 280 nm (in CH2Cl2).
Scientific Research Applications
Summary of the Application
5,5’-Spirobi(dibenzosilole) is used as a core molecule in the design of donor molecules for organic photovoltaic cells .
Methods of Application or Experimental Procedures
In the research, four new molecules were designed from the π–A–π–D–π–A–π type reference molecule “DBS-2PP” by adding peripheral A2 acceptors to the reference . A comprehensive theoretical investigation was conducted under density functional theory to examine the structural geometries, along with the optical and photovoltaic parameters .
Results or Outcomes
All the developed compounds surpassed the reference molecule in attributes such as frontier molecular orbitals, density of states, light-harvesting effectiveness, excitation, binding, and reorganizational energies, molar absorption coefficient, dipole moment, as well as transition density matrix . Among them, D4 proved to be the best, possessing the narrowest band-gap, as well as the highest absorption maxima and dipole moment .
2. Electronic Materials
Summary of the Application
5,5’-Spirobi(dibenzosilole) and its π-extended derivatives have found many potential applications in the development of novel electronic materials such as OLEDs, semiconductors, and solar cells .
Methods of Application or Experimental Procedures
The synthesis of dibenzosilole derivatives is often based on the metal-halide exchange of dihalobiarenes, followed by cyclization with dichlorosilanes .
Results or Outcomes
Dibenzosiloles (9-silafluorenes) possess unique photophysical and electronic properties such as high electron-transporting performances which could also be used in promising photovoltaic organic materials . They are important motifs appearing as key building blocks in the structure of many kinds of novel light emitting materials, solar cells, semiconductors, electroluminescent materials .
3. Optoelectronic Materials
Summary of the Application
Benzosiloles and their π-extended derivatives, including 5,5’-Spirobi(dibenzosilole), have found many potential applications in the development of novel optoelectronic materials .
Methods of Application or Experimental Procedures
The synthesis of these materials often involves the construction of (di)benzosilole derivatives and (benzo)siloles fused to aromatic five- and six-membered heterocycles .
Results or Outcomes
These materials have extraordinary properties compared to other well-known organic materials. They are key building blocks in the structure of many kinds of novel light emitting materials, solar cells, semiconductors, and electroluminescent materials .
4. Organic Electronics
Summary of the Application
A range of new alternating copolymers of dibenzosilole, including 5,5’-Spirobi(dibenzosilole), have been synthesized and characterized for their optoelectronic properties .
Methods of Application or Experimental Procedures
Suzuki polycondensation reactions were used to afford a series of eight conjugated materials by the respective combination of either a 3,6- or 2,7-linked 9,9-dioctyldibenzosilole with 3,6-linked-N-octylcarbazole, triarylamine, oxadiazole, and triazole monomers .
Results or Outcomes
The spectroscopic and electrochemical measurements were used to determine the materials’ HOMO and LUMO energies and the values were correlated with the copolymer composition and structure . Some of the copolymers were evaluated as the active layer within single-layer polymer light emitting diodes (PLEDs), which gave low intensity electroluminescence . The selected copolymers were also evaluated as the organic semiconductor in bottom-gate, bottom-contact organic field effect transistors (OFETs). The best performing devices gave a maximum mobility of 3 × 10 −4 cm 2 V −1 s −1 and on/off current ratios of 10 5 .
5. Explosives Detection
Summary of the Application
Dibenzosilole molecules, including 5,5’-Spirobi(dibenzosilole), have been used in the detection of explosives .
Results or Outcomes
While the specific results or outcomes are not detailed in the available resources, the use of these molecules in explosives detection highlights their potential in safety and security applications .
6. Synthesis of Multi-substituted Dibenzosilole
Summary of the Application
A new zirconium-mediated cycloaddition for preparing dibenzosilole derivatives was developed using silicon-bridged diynes and electron-withdrawing alkynes as starting materials .
Methods of Application or Experimental Procedures
The preparation of silicon-bridged diynes from 1-bromide-2-iodobenzene, terminal alkynes, and dimethyldichlorosilane was also studied . Unlike in the previous synthesis methods, much higher yields of electron-withdrawing group-substituted dibenzosilole derivatives were obtained .
Results or Outcomes
Using these new methods, a series of novel multi-substituted dibenzonsilole and benzonaphthosilole derivatives were obtained effectively .
Safety And Hazards
- No specific safety hazards are associated with this compound.
- Always handle chemicals with proper precautions and follow safety guidelines.
Future Directions
- Investigate novel synthetic routes for efficient production.
- Explore applications in organic electronics, optoelectronics, and materials science.
properties
IUPAC Name |
5,5'-spirobi[benzo[b][1]benzosilole] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Si/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)23-15-7-3-11-19(23)20-12-4-8-16-24(20)25/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMRBROKCVCCCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Si]24C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166553 | |
Record name | 5,5'-Spirobi(dibenzosilole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Spirobi(dibenzosilole) | |
CAS RN |
159-68-2 | |
Record name | 5,5'-Spirobi(dibenzosilole) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000159682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 159-68-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5'-Spirobi(dibenzosilole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.